5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one
Description
5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one (CAS 133365-36-3) is a fused heterocyclic compound featuring a triazole ring ([1,2,4]-triazole) fused to an oxazinone moiety. Its structure is characterized by a bicyclic system with nitrogen and oxygen atoms contributing to its electronic and steric properties. For instance, it serves as a key precursor in the synthesis of fluorinated benzoic acid intermediates, which exhibit structural motifs relevant to drug discovery .
Properties
IUPAC Name |
2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5-7-6-4-3-10-2-1-8(4)5/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPOWLXXJXBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NNC(=O)N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133365-36-3 | |
| Record name | 2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. Subsequent reactions with suitable reagents lead to the formation of the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Isomers and Fusion Patterns
Triazolo[5,1-c][1,4]oxazin-6(7H)-ones A notable structural isomer, 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one, differs in the triazole fusion position ([5,1-c] vs. [3,4-c]). This variation alters the spatial arrangement of the heterocyclic system, impacting reactivity and synthetic accessibility. Zhang et al. (2021) developed a one-pot synthesis for this isomer using propargyl alcohols, chloroacetyl chloride, and sodium azide, achieving yields of 80–95% . In contrast, the target compound’s synthesis involves multi-step protocols with lower yields (41%), suggesting greater complexity in its preparation .
| Property | Target Compound | Triazolo[5,1-c] Isomer |
|---|---|---|
| Fusion Position | [3,4-c] | [5,1-c] |
| Synthesis Yield | 41% | 80–95% |
| Key Reagents | tert-Butyl esters, pyrrolidinol | Propargyl alcohols, sodium azide |
Heterocycle Variation: Thiadiazole vs. Oxazinone
Thiadiazole derivatives are associated with diverse pharmacological activities, including antimicrobial and anticancer effects, whereas oxazinones are often explored for central nervous system (CNS) targets due to their similarity to benzodiazepines .
Substituent Effects on Physicochemical Properties
Cationic Derivatives
Salts such as 2-Phenyl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS 1414773-56-0) demonstrate how aryl substituents and counterions (e.g., BF₄⁻) influence solubility and stability. These cationic derivatives are utilized as chiral ligands in asymmetric catalysis, with enantiopure forms (e.g., (S)-5-benzyl-2-phenyl analogs) showing ≥95% purity .
Bulky Substituents Mesityl groups (2,4,6-trimethylphenyl) in 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium chloride introduce steric hindrance, making the compound suitable as a nitrogen-donor ligand in coordination chemistry .
Pharmacological Potential vs. Benzoxazinones
Triazolo-fused benzoxazinones (e.g., 2,4-dihydro-2-(ω-aminoalkyl)-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-ones) exhibit anti-allergy and anti-hypertensive activities .
Similarity Metrics and Physical Properties
CAS similarity algorithms () highlight structural analogs with scores >0.84, such as 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one. These compounds share core triazole features but differ in melting points and solubility due to substituent variations (e.g., hydroxyethyl vs. oxazinone rings) .
Biological Activity
5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a fused triazole and oxazine ring system, which contributes to its biological activity. Research has indicated that it may act as an enzyme inhibitor and has applications in various therapeutic areas.
- IUPAC Name: 2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-one
- Molecular Formula: CHNO
- CAS Number: 133365-36-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is crucial for its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Antibacterial Studies: The compound has been evaluated for its antibacterial activity against various strains of bacteria. It demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These results indicate that the compound's antibacterial effects are comparable to first-line antibiotics like ampicillin .
Antiviral Activity
In addition to antibacterial properties, this compound has been explored for antiviral applications. It has shown potential as an inhibitor of viral polymerases and may interfere with viral replication processes.
Study on Antiviral Efficacy
In a recent study focusing on compounds similar to this compound:
- Objective: To evaluate the inhibitory effects on the PA-PB1 interface of influenza A virus polymerase.
- Findings: The compound exhibited significant inhibition of the PA-PB1 interaction with an IC value indicating effective antiviral activity .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and carbonyl compounds. Variations in synthetic routes can yield different derivatives with potentially enhanced biological activities.
Synthetic Route Overview
- Starting Materials: Hydrazine derivatives and carbonyl compounds.
- Cyclization Conditions: Specific reagents and conditions are optimized for yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
